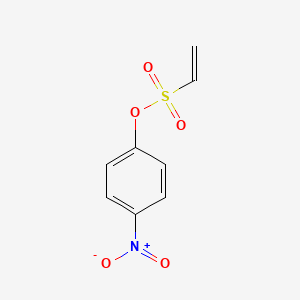
4-Nitrophenyl ethenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl ethenesulfonate is an organic compound characterized by the presence of a nitrophenyl group attached to an ethenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl ethenesulfonate typically involves the reaction of 4-nitrophenol with ethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents such as dichloromethane or acetonitrile can enhance the solubility of reactants and facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenyl ethenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ethenesulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 4-nitrophenol and ethenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction: 4-Aminophenyl ethenesulfonate.
Hydrolysis: 4-Nitrophenol and ethenesulfonic acid.
Aplicaciones Científicas De Investigación
4-Nitrophenyl ethenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: The compound can be used as a substrate in enzyme assays to study the activity of sulfatases and other related enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl ethenesulfonate involves its reactivity towards nucleophiles and reducing agents. The ethenesulfonate group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Comparación Con Compuestos Similares
4-Nitrophenyl ethenesulfonate can be compared with other similar compounds, such as:
4-Nitrophenyl acetate: Used as a substrate in enzyme assays for esterases.
4-Nitrophenyl phosphate: Used as a substrate in enzyme assays for phosphatases.
4-Nitrophenyl sulfate: Used as a substrate in enzyme assays for sulfatases.
Uniqueness: The unique combination of the nitrophenyl and ethenesulfonate groups in this compound provides distinct reactivity patterns, making it a versatile reagent in synthetic chemistry and a valuable tool in biochemical research.
By understanding the properties, reactions, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Propiedades
Número CAS |
3058-53-5 |
|---|---|
Fórmula molecular |
C8H7NO5S |
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
(4-nitrophenyl) ethenesulfonate |
InChI |
InChI=1S/C8H7NO5S/c1-2-15(12,13)14-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 |
Clave InChI |
DFCKJWJQHFMXPC-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


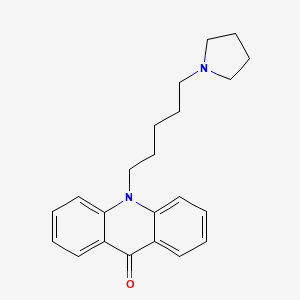
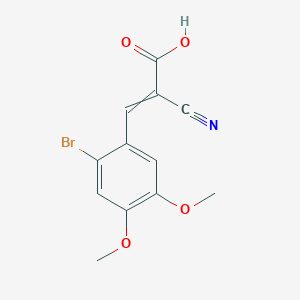
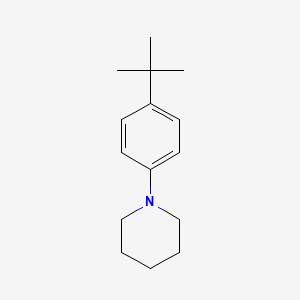
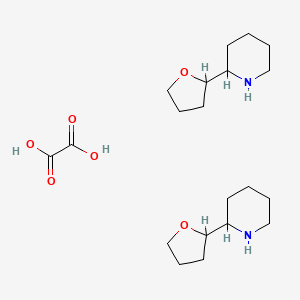
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)

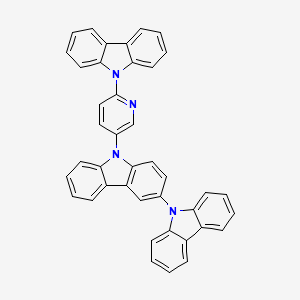

![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14123826.png)
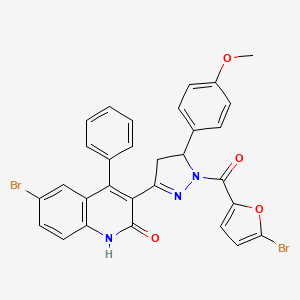
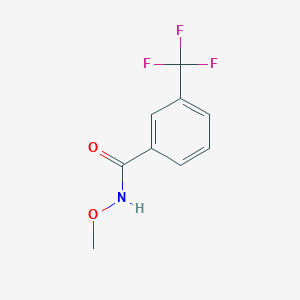
![2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine](/img/structure/B14123848.png)

